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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzyl alcohol

Cat. No.: B068479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Trifluoromethoxy)benzyl alcohol (CAS Number: 175278-07-6). Due to the limited availability

of published experimental spectra for this specific compound, this document presents available

data, predicted values based on its chemical structure, and comparative data from the closely

related compound, 2-(Trifluoromethyl)benzyl alcohol. This guide is intended to serve as a

valuable resource for researchers in organic synthesis, medicinal chemistry, and drug

development.

Chemical Structure and Properties
2-(Trifluoromethoxy)benzyl alcohol is an aromatic alcohol distinguished by the presence of a

trifluoromethoxy group (-OCF₃) at the ortho position of the benzyl ring. This functional group

significantly influences the electronic properties and lipophilicity of the molecule, making it a

valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2]

[3]

Molecular Formula: C₈H₇F₃O₂[1]

Molecular Weight: 192.14 g/mol [1]
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Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 2-
(Trifluoromethoxy)benzyl alcohol. For comparative purposes, experimental data for 2-

(Trifluoromethyl)benzyl alcohol is also provided, with the key structural difference being the

substituent at the 2-position (-OCF₃ vs. -CF₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data

Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

2-

(Trifluorometh

oxy)benzyl

alcohol

CDCl₃

(Predicted)
~7.3-7.5 m 4H Ar-H

~4.7 s 2H -CH₂-

~2.0-3.0 br s 1H -OH

2-

(Trifluorometh

yl)benzyl

alcohol

CDCl₃ 7.63 d 1H Ar-H

7.59 d 1H Ar-H

7.50 t 1H Ar-H

7.33 t 1H Ar-H

4.79 s 2H -CH₂-

3.06 br s 1H -OH

Table 2: ¹³C NMR Data
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Compound Solvent Chemical Shift (δ) ppm

2-(Trifluoromethoxy)benzyl

alcohol
CDCl₃ (Predicted) ~147 (q, ¹JCF ≈ 257 Hz)

~130-140

~120-130

~60-65

2-(Trifluoromethyl)benzyl

alcohol
CDCl₃

139.2, 132.1, 128.6, 127.3,

125.6 (q), 121.2, 61.1

Note: Predicted values for 2-(Trifluoromethoxy)benzyl alcohol are based on established

chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
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Compound Functional Group
Characteristic
Absorption (cm⁻¹)

Intensity

2-

(Trifluoromethoxy)ben

zyl alcohol

O-H stretch ~3300-3600 Strong, broad

C-H stretch (aromatic) ~3000-3100 Medium

C-H stretch (aliphatic) ~2850-3000 Medium

C=C stretch

(aromatic)
~1450-1600 Medium-Strong

C-O stretch ~1050-1250 Strong

C-F stretch ~1100-1300 Strong

2-

(Trifluoromethyl)benzy

l alcohol

O-H stretch 3350 Strong, broad

C-H stretch (aromatic) 3070 Medium

C=C stretch

(aromatic)
1605, 1580, 1455 Medium-Strong

C-O stretch 1030 Strong

C-F stretch 1315 Strong

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
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Compound Ionization Mode [M]+ (m/z)
Key Fragment Ions
(m/z)

2-

(Trifluoromethoxy)ben

zyl alcohol

EI (Predicted) 192 175, 163, 133, 107, 77

2-

(Trifluoromethyl)benzy

l alcohol

EI 176 157, 107, 79, 77

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of aromatic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-(Trifluoromethoxy)benzyl alcohol

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Trifluoromethoxy)benzyl
alcohol in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

Transfer: Transfer the solution to an NMR tube using a pipette.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b068479?utm_src=pdf-body
https://www.benchchem.com/product/b068479?utm_src=pdf-body
https://www.benchchem.com/product/b068479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition: Insert the NMR tube into the spectrometer.

¹H NMR: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a

90° pulse and a relaxation delay of 1-2 seconds are used.

¹³C NMR: Acquire the ¹³C NMR spectrum. A larger number of scans will be required

compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-(Trifluoromethoxy)benzyl alcohol

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Kimwipes

Isopropanol

Procedure:

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of 2-(Trifluoromethoxy)benzyl alcohol directly

onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

2-(Trifluoromethoxy)benzyl alcohol

Gas chromatograph-mass spectrometer (GC-MS)

Solvent (e.g., dichloromethane or ethyl acetate)

Vials and syringe

Procedure:

Sample Preparation: Prepare a dilute solution of 2-(Trifluoromethoxy)benzyl alcohol
(approximately 1 mg/mL) in a suitable volatile solvent.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

GC Separation: The sample is vaporized and separated on the GC column. A typical

temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C).

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized (typically by electron impact, EI). The mass analyzer separates the resulting

ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Trifluoromethoxy)benzyl alcohol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Trifluoromethoxy)benzyl
Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068479#spectroscopic-data-nmr-ir-ms-for-2-
trifluoromethoxy-benzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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